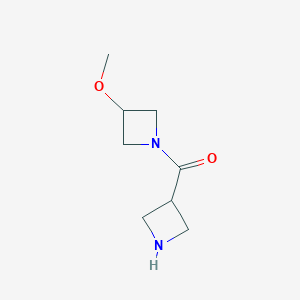
6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid
Overview
Description
Scientific Research Applications
Synthesis and Intermediate Applications
- Novel synthetic routes have been developed for 2-trifluoromethyl-nicotinic acid derivatives, with these compounds acting as key intermediates in the production of COMT inhibitors, a category of drugs used in Parkinson's disease treatment (Kiss et al., 2008).
Industrial and Biochemical Uses
- Nicotinic acid, including its derivatives, is widely used in the food, pharmaceutical, and biochemical industries. Enzymatic conversion of 3-cyanopyridine is a favorable method for its production, with studies focusing on the intensification of recovery using reactive extraction techniques (Kumar et al., 2008).
Pharmaceutical Applications
- Nicotinic acid and its derivatives, including those related to 6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid, have been explored in the synthesis of pseudopeptides with potential pharmaceutical applications. These pseudopeptides bear an amidoxime function on the pyridine ring, indicating potential biological activity (Ovdiichuk et al., 2015).
Ecological Production Methods
- Ecological methods for the production of nicotinic acid, from commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine, have been explored. This is particularly relevant given the environmental concerns associated with traditional production methods (Lisicki et al., 2022).
Nicotine Conversion and Biological Studies
- There's research on the conversion of nicotinic acid into nicotine in plants like Nicotiana tabacum, which sheds light on the biological processes involved in nicotine biosynthesis (Scott, 1967).
Catalytic Applications
- Derivatives of nicotinic acid have been studied for their use as catalysts in various chemical reactions, indicating their potential utility in the field of green chemistry (Tamaddon et al., 2018).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with various targets due to the versatility of this scaffold .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been used in the treatment of various diseases, suggesting they may interact with multiple pathways .
properties
IUPAC Name |
6-[3-(difluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c12-10(13)8-3-4-15(6-8)9-2-1-7(5-14-9)11(16)17/h1-2,5,8,10H,3-4,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXOBYGGHKSDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1476655.png)
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-2-yl)methanone](/img/structure/B1476657.png)
![Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone](/img/structure/B1476658.png)

![6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476662.png)





